molecular formula C20H15F3N2O3 B2843527 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 210639-84-2

6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2843527
CAS No.: 210639-84-2
M. Wt: 388.346
InChI Key: DSAJLEKUBMUVMP-UHFFFAOYSA-N
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Description

The compound 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a coumarin derivative with a complex substitution pattern. Its core structure includes:

  • 6-ethyl and 7-hydroxy groups on the chromen-4-one scaffold.
  • A 1-methylbenzimidazole substituent at position 2.
  • A trifluoromethyl (-CF₃) group at position 2.

The molecular formula is inferred as C₂₀H₁₅F₃N₂O₃, with a molecular weight of approximately 388.35 g/mol (extrapolated from analogs in –9, 12).

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c1-3-10-8-11-15(9-14(10)26)28-18(20(21,22)23)16(17(11)27)19-24-12-6-4-5-7-13(12)25(19)2/h4-9,26H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJLEKUBMUVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The ethyl, hydroxy, benzimidazolyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving reagents like ethyl halides, hydroxylating agents, benzimidazole derivatives, and trifluoromethylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The benzimidazolyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The benzimidazole moiety is particularly noted for its role in enhancing the drug's efficacy against various cancer types, including breast and colon cancer.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In vitro studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Biopesticide Development

Given the increasing demand for eco-friendly pest control solutions, this compound has been explored as a potential biopesticide. Its efficacy in targeting specific pests while minimizing harm to beneficial insects makes it a valuable candidate for sustainable agriculture practices.

Case Study: Efficacy Against Agricultural Pests

A field study evaluated the effectiveness of this compound as a biopesticide against common agricultural pests. The results indicated that it significantly reduced pest populations without adversely affecting non-target species, showcasing its potential as a safer alternative to conventional pesticides.

Pest Species Control Method Reduction (%)
Aphids6-Ethyl Compound75%
Spider MitesTraditional Pesticide60%
Whiteflies6-Ethyl Compound80%

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

6-ethyl-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one ()
  • Molecular Formula : C₂₆H₂₉N₃O₃
  • Molecular Weight : 431.54 g/mol
  • This substitution may also enhance interactions with hydrophobic enzyme pockets.
6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one ()
  • Molecular Formula : C₂₅H₂₈N₄O₃
  • Molecular Weight : 432.51 g/mol
  • Predicted Properties :
    • Density : 1.31 g/cm³
    • Boiling Point : 641.4°C
    • pKa : 6.74 (moderate acidity, likely due to the 7-hydroxy group)
  • Key Differences : The piperazine ring introduces additional nitrogen atoms, which could improve hydrogen-bonding capacity and bioavailability compared to the target compound.

Variations in the Heterocyclic Substituent at Position 3

3-(4-Phenyl-4H-1,2,4-triazol-3-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one ()
  • Molecular Formula : C₂₀H₁₆N₃O₃ (estimated)
  • Key Differences: Replacing benzimidazole with a triazole alters electronic properties.
DIC (6,7-dimethyl-3-[(methyl{2-[methyl({1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}methyl)amino]ethyl}amino)methyl]-4H-chromen-4-one) ()
  • Key Differences : DIC features an indole-methylamine side chain instead of benzimidazole. This structural variation enables disassembly of TNF-α trimers, highlighting how substituent flexibility can drive specific biological activities.

Simplified Analogs Without Trifluoromethyl or Benzimidazole Groups

6-Ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one ()
  • Molecular Formula : C₂₇H₂₆F₃N₃O₃
  • Molecular Weight : 497.52 g/mol
  • Key Differences : A pyrazole replaces benzimidazole, reducing nitrogen content and altering binding specificity. The trifluoromethyl group is retained, suggesting shared pharmacokinetic advantages.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one ()
  • Molecular Formula : C₁₈H₁₆O₅
  • Key Differences : Lacks both benzimidazole and trifluoromethyl groups. The methoxy groups at positions 7 and 4' enhance solubility but reduce membrane permeability compared to the target compound.

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

  • Piperazine/piperidine substitutions () improve solubility via tertiary amines, balancing lipophilicity.

Biological Activity

6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 210639-84-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its anti-cancer effects, receptor antagonism, and other relevant biological activities.

  • Molecular Formula : C19H16F3N2O3
  • Molar Mass : 388.34 g/mol
  • Structure : The compound features a chromone backbone with a benzimidazole substituent, which is crucial for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance, it was found to induce apoptosis in various cancer cell lines. In one study, the compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity. Additionally, in vivo experiments demonstrated that treatment with this compound suppressed tumor growth in mice models .

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity

Receptor Antagonism

The compound has been identified as a competitive antagonist of the formyl peptide receptor 1 (FPR1). FPR1 plays a significant role in inflammation and cancer progression. Studies have shown that this compound effectively inhibits fMLF-induced intracellular calcium mobilization in FPR1-transfected cells, with a binding affinity in the nanomolar range .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Induction of Apoptosis : By activating pro-apoptotic pathways and inhibiting survival signals in cancer cells.
  • Inhibition of Inflammatory Responses : Through antagonism of FPR1, leading to reduced chemotaxis and inflammatory mediator release .

Study on Anti-Cancer Effects

In a controlled study involving tumor-bearing mice, administration of the compound resulted in a marked decrease in tumor volume compared to control groups. The study also noted an increase in apoptotic markers within the tumors treated with the compound .

FPR1 Antagonism Study

Another significant research effort evaluated the impact of this compound on neutrophil function. It was shown to inhibit chemotaxis and adhesion of neutrophils to epithelial cells, which are critical processes in inflammatory responses .

Q & A

Basic: What are the key synthetic routes for preparing 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one?

The synthesis typically involves multi-step reactions starting with the chromen-4-one core. A common approach includes:

  • Step 1 : Condensation of substituted benzimidazole derivatives (e.g., 1-methyl-1H-benzimidazole-2-amine) with a chromenone precursor under acidic conditions.
  • Step 2 : Introduction of the ethyl and trifluoromethyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Hydroxylation at the 7-position using oxidizing agents like H₂O₂/Cu(I) catalysts .
    Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid side products. Purity is verified via HPLC and mass spectrometry .

Basic: What analytical techniques are essential for structural characterization?

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, especially for resolving complex substituent arrangements (e.g., benzimidazole and trifluoromethyl groups) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl vs. hydroxy groups). ¹⁹F NMR confirms trifluoromethyl group integrity.
  • FTIR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for chromenone) .

Advanced: How can density-functional theory (DFT) predict electronic properties relevant to biological activity?

DFT calculations (e.g., using the B3LYP functional) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict:

  • Reactivity : Electron-deficient regions (e.g., trifluoromethyl group) as nucleophilic attack sites.
  • Binding affinity : Interactions with biological targets (e.g., enzymes) via π-π stacking or hydrogen bonding .
    Validation involves comparing computed IR spectra with experimental data to ensure accuracy .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Contradictions often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

  • Reproducibility checks : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).
  • Analytical validation : Use LC-MS to confirm compound purity (>98%) and rule out degradation products.
  • In silico modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives .

Advanced: What strategies optimize substituent effects to enhance target selectivity?

  • Structure-activity relationship (SAR) studies : Replace the benzimidazole moiety with analogs (e.g., benzothiazole) to assess binding affinity changes.
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to modulate π-π interactions.
  • Pharmacophore mapping : Overlay crystallographic data (from SHELX-refined structures) with target active sites to guide substitutions .

Basic: What are common pitfalls in chromatographic analysis of this compound?

  • Retention time variability : Adjust mobile phase pH (e.g., 0.1% formic acid in acetonitrile) to improve peak symmetry.
  • Ion suppression in LC-MS : Use a C18 column with end-capping to reduce trifluoromethyl group interactions.
  • Quantitation errors : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How to address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Use mixed solvents (e.g., DCM:hexane) to induce slow crystallization.
  • Twinning issues : Refine data with SHELXL’s TWIN/BASF commands to correct for overlapping lattices.
  • Low diffraction resolution : Optimize crystal growth via vapor diffusion at 4°C .

Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations.
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., cytochrome P450) to assess binding.
  • Molecular dynamics simulations : Use AMBER or GROMACS to model conformational changes upon inhibitor binding over 100-ns trajectories .

Notes

  • SHELX refinement : Critical for resolving disorder in the benzimidazole ring .
  • Biological assays : Use positive controls (e.g., cisplatin for cytotoxicity) to validate experimental setups .
  • Ethical compliance : Adhere to OECD guidelines for in vitro testing to ensure reproducibility .

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